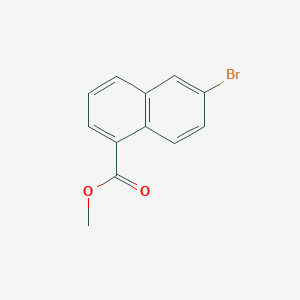

Methyl 6-bromonaphthalene-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromonaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTSEBOFQXUODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Potential applications of Methyl 6-bromonaphthalene-1-carboxylate in medicinal chemistry

An In-depth Technical Guide for Medicinal Chemists

Foreword: The Naphthalene Core - A Privileged Structure in Medicinal Chemistry

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, represents a cornerstone in the design of therapeutic agents.[1] Its inherent structural rigidity, lipophilicity, and synthetic tractability have rendered it a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets.[2] Molecules incorporating the naphthalene moiety have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] From established drugs like Naproxen and Bedaquiline to novel investigational agents, the naphthalene core continues to be a fertile ground for the discovery of new medicines.[2] This guide focuses on a particularly promising, yet underexplored, derivative: Methyl 6-bromonaphthalene-1-carboxylate . We will delve into its synthetic utility, potential therapeutic applications, and provide a framework for its incorporation into drug discovery pipelines.

The Strategic Importance of this compound

This compound is a strategically functionalized naphthalene derivative poised for a significant role in medicinal chemistry. Its structure combines the foundational naphthalene core with two key functional groups: a methyl ester at the 1-position and a bromine atom at the 6-position. This unique arrangement offers a powerful platform for the synthesis of diverse compound libraries.

-

The Naphthalene-1-carboxylate Moiety: The ester functionality at the 1-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, and other derivatives. This allows for the introduction of various pharmacophoric elements to modulate properties such as solubility, cell permeability, and target engagement.

-

The 6-Bromo Substituent: The bromine atom is a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4] This enables the facile introduction of a vast array of aryl, heteroaryl, and alkyl groups, providing a powerful tool for exploring the chemical space around the naphthalene scaffold and optimizing ligand-target interactions.

The combination of these two functionalities in a single molecule makes this compound an ideal starting point for the rapid construction of novel, drug-like molecules.

Synthetic Pathways and Derivatization Strategies

The synthetic accessibility of this compound and its subsequent derivatization are crucial for its application in drug discovery.

Proposed Synthesis of this compound

Hypothetical Experimental Protocol: Synthesis of this compound

Step 1: Bromination of 1-Naphthoic Acid

-

To a solution of 1-naphthoic acid (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) in portions at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and collect the precipitate by filtration.

-

Wash the solid with water and dry under vacuum to yield crude 6-bromo-1-naphthoic acid.

Step 2: Esterification

-

Suspend the crude 6-bromo-1-naphthoic acid in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux the mixture for 4-6 hours, again monitoring by TLC.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude this compound.

-

Purify the crude product by column chromatography on silica gel.

Diversification via Suzuki-Miyaura Cross-Coupling

The true power of this compound as a medicinal chemistry building block lies in the synthetic versatility of the 6-bromo substituent. The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds, allowing for the introduction of a wide variety of substituents at this position.[4][5]

Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Methyl 6-phenylnaphthalene-1-carboxylate.

Table 1: Hypothetical Yields for Suzuki Coupling Reactions

| Entry | Boronic Acid Partner | Product | Hypothetical Yield (%) |

| 1 | Phenylboronic acid | Methyl 6-phenylnaphthalene-1-carboxylate | 85 |

| 2 | 4-Methoxyphenylboronic acid | Methyl 6-(4-methoxyphenyl)naphthalene-1-carboxylate | 82 |

| 3 | Pyridine-3-boronic acid | Methyl 6-(pyridin-3-yl)naphthalene-1-carboxylate | 75 |

| 4 | Thiophene-2-boronic acid | Methyl 6-(thiophen-2-yl)naphthalene-1-carboxylate | 78 |

Potential Therapeutic Applications: An In-Silico Perspective

Given the broad biological activities of naphthalene derivatives, this compound and its analogues represent a promising starting point for the discovery of novel therapeutics in several key areas.[3]

Anticancer Activity

The naphthalene scaffold is present in numerous anticancer agents.[1] By analogy to other naphthalene-based compounds, derivatives of this compound could be investigated as potential inhibitors of various cancer-related targets.

Proposed In-Silico Workflow for Anticancer Drug Discovery

Caption: Proposed in-silico workflow for anticancer drug discovery.

Antimicrobial Agents

Naphthalene derivatives have also shown significant promise as antimicrobial agents.[3] The structural diversity that can be achieved from this compound makes it an attractive scaffold for the development of new antibiotics and antifungals.

Table 2: Hypothetical Antimicrobial Activity of Naphthalene-1-carboxylate Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |

| Derivative A | Staphylococcus aureus | 8 |

| Derivative B | Escherichia coli | 16 |

| Derivative C | Candida albicans | 4 |

Anti-inflammatory Agents

The anti-inflammatory properties of naphthalene-containing compounds are well-documented, with Naproxen being a prime example.[2] Derivatives of this compound could be explored as novel anti-inflammatory drugs, potentially targeting enzymes such as cyclooxygenases (COX) or various inflammatory cytokines.

Proposed Signaling Pathway for Anti-inflammatory Action

Caption: Potential anti-inflammatory mechanism of action.

Conclusion and Future Directions

This compound is a highly versatile and promising building block for medicinal chemistry and drug discovery. Its strategic functionalization allows for the rapid and efficient synthesis of diverse libraries of novel compounds. While this guide has presented hypothetical protocols and potential applications based on the established chemistry and biology of the broader naphthalene class, further experimental validation is necessary to fully elucidate the potential of this scaffold. Future research should focus on the development of robust synthetic routes, the exploration of a wide range of derivatization reactions, and the systematic biological evaluation of the resulting compounds against various therapeutic targets. The insights gained from such studies will undoubtedly pave the way for the discovery of new and effective medicines based on the this compound core.

References

- Benchchem. The Naphthalene Scaffold: A Versatile Platform for the Discovery and Synthesis of Novel Therapeutic Agents.

-

Makar, S., Saha, T., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 252-276. [Link]

-

Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chopra, B., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Wikipedia. Suzuki reaction. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Consensus-Based Pharmacophore Mapping for New Set of N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Column chromatography solvent systems for Methyl 6-bromonaphthalene-1-carboxylate

Technical Support Center: Purification Protocols for Methyl 6-bromonaphthalene-1-carboxylate

Case ID: #PUR-NAP-061 Compound: this compound (CAS: 93353-66-3) Molecular Formula: C₁₂H₉BrO₂ Class: Halogenated Aromatic Ester[1]

Solvent System Optimization

Executive Summary: this compound is a lipophilic, moderately polar ester.[1] The naphthalene core provides strong UV absorption (254 nm), while the 1-position ester is subject to peri-interaction (steric hindrance from the C8 proton), often making it slightly more soluble in organic solvents than its 2-isomer counterpart.[1]

Primary Recommendation: Hexanes / Ethyl Acetate (Hex/EtOAc) This is the industry-standard binary system for naphthalene esters.

| Solvent System | Ratio (v/v) | Target Rf | Application |

| Hexanes / EtOAc | 95:5 | 0.25 - 0.35 | Standard Purification. Best balance of retention and separation from non-polar impurities.[1] |

| Hexanes / EtOAc | 90:10 | 0.45 - 0.55 | Fast Elution. Use only if the crude is very clean ( >90% purity).[1] |

| Hexanes / DCM | 80:20 | 0.30 | Alternative. Use if the compound crystallizes on the column in Hex/EtOAc.[1] |

| Toluene / Hexanes | 40:60 | 0.30 | Regioisomer Separation. Use if separating from the 2-isomer or other brominated byproducts.[1] |

Gradient Strategy:

-

Equilibration: 100% Hexanes (2 Column Volumes - CV).

-

Loading: Adsorbed on Silica (Dry Load) or dissolved in minimal DCM.

-

Elution: 0% to 10% EtOAc in Hexanes over 10 CVs.

Troubleshooting & FAQs

Q1: My product is co-eluting with a spot right at the solvent front. What is it? A: This is likely 1-bromo-6-methylnaphthalene (unreacted starting material) or a decarboxylated byproduct (1-bromonaphthalene).[1]

-

Fix: These non-polar impurities travel with the solvent front in 5% EtOAc.[1] Decrease your initial polarity to 100% Hexanes for the first 3 CVs to flush these out before introducing EtOAc.[1]

Q2: The product is streaking or tailing significantly. A: This usually indicates acid contamination (6-bromo-1-naphthoic acid) or column overloading.[1]

-

Diagnostic: Spot the crude on a TLC plate.[1][2] If the streak starts from the baseline, it is residual acid.[1]

-

Fix: The ester itself does not require modifiers.[1] However, if acid is present, it should stay at the baseline in 5-10% EtOAc. If it drags, wash the crude organic layer with saturated NaHCO₃ before the column to remove the acid chemically rather than chromatographically.

Q3: The compound crystallizes inside the column or at the tip. A: Naphthalene derivatives have high lattice energy.[1] Hexanes are poor solvents for these solids.

-

Fix: Switch to the Hexanes/Dichloromethane (DCM) system. DCM solubilizes naphthalenes effectively.

-

Protocol: Load the column using a "Solid Load" (Dry Load) technique to prevent precipitation upon contact with the mobile phase.

Q4: I see multiple spots under UV, but they merge on the column. A: Naphthalenes are highly UV active.[1] You might be seeing regioisomers (e.g., Methyl 6-bromo-2-naphthoate) if the bromination or esterification wasn't regioselective.[1]

-

Fix: Switch to Toluene/Hexanes . The pi-pi interactions between toluene and the naphthalene rings often provide better selectivity for structural isomers than simple polarity-based (EtOAc) systems.[1]

Detailed Experimental Protocol

Objective: Isolate >98% pure this compound from crude esterification mixture.

Step 1: Sample Preparation (Dry Loading)

-

Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM).

-

Add Silica Gel (40-63 µm) to the solution. Ratio: 1g crude : 2g silica.

-

Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

-

Note: Ensure no DCM remains; it acts as a strong eluent and will ruin the gradient.

-

Step 2: Column Packing

-

Stationary Phase: Standard Silica Gel 60.[1]

-

Bed Height: 15-20 cm for 1g of crude.

-

Slurry Solvent: 100% Hexanes.

Step 3: Elution

-

Load: Carefully pour the dry-loaded powder onto the top of the packed sand/silica bed.[1]

-

Fraction 1-5 (Flush): Elute with 100% Hexanes .

-

Observation: Non-polar impurities (bromonaphthalenes) elute here.

-

-

Fraction 6+ (Gradient): Switch to 95:5 Hexanes:EtOAc .

-

Observation: The target ester (this compound) typically elutes between CV 4 and CV 8.

-

-

Monitoring: Check fractions with TLC (UV 254 nm). The product will fluoresce strongly (blue/purple hue).

Decision Logic & Workflow

The following diagram outlines the decision-making process for solvent selection and troubleshooting based on TLC analysis.

Figure 1: Decision matrix for solvent selection and loading techniques based on initial Thin Layer Chromatography (TLC) results.

References

-

ChemicalBook. (2024). Methyl 6-bromo-2-naphthoate synthesis and properties. (Note: While referencing the 2-isomer, the solubility and solvent data are chemically analogous for the 1-isomer).

-

Biotage. (2023).[3] Solvent Systems for Flash Column Chromatography.[1][4][5] (General guide for lipophilic ester purification).

-

Sigma-Aldrich. (n.d.). This compound Product Page (CAS 93353-66-3).[6] (Confirmation of specific isomer existence and basic data).

-

University of Rochester. (n.d.). Flash Column Chromatography Guide. (Standard protocols for Hex/EtOAc gradients).

Sources

- 1. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents [patents.google.com]

- 2. Methyl 6-bromo-2-naphthoate synthesis - chemicalbook [chemicalbook.com]

- 3. biotage.com [biotage.com]

- 4. magritek.com [magritek.com]

- 5. Chromatography [chem.rochester.edu]

- 6. This compound 95.00% | CAS: 93353-66-3 | AChemBlock [achemblock.com]

Overcoming steric hindrance at the 1-position of Methyl 6-bromonaphthalene-1-carboxylate

Technical Support Center: Advanced Organic Synthesis Division Ticket #: 6-Br-Naph-001 Subject: Overcoming Steric Hindrance at C1 of Methyl 6-bromonaphthalene-1-carboxylate Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary: The "Peri-Strain" Bottleneck

You are encountering difficulty reacting the ester at the 1-position of This compound . This is not a standard ester; it is a kinetically shielded electrophile.

The Root Cause: The resistance arises from the peri-interaction between the ester at C1 and the proton at C8.[1] This spatial overlap forces the ester group to twist out of coplanarity with the naphthalene ring to relieve steric strain (vertical distortion).

-

Consequence 1: The loss of conjugation makes the carbonyl carbon less electrophilic.

-

Consequence 2: The C8 proton physically blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle).

-

Consequence 3 (The Trap): The C6-Bromine is a "soft" handle susceptible to Lithium-Halogen exchange or hydrogenolysis if aggressive conditions (like LAH or n-BuLi) are used to force the C1 reaction.

Module A: Hydrolysis (Saponification)

User Issue: "Standard LiOH/THF/Water hydrolysis is stalling or taking 48+ hours."

Diagnosis: Aqueous hydroxide ions are highly solvated and bulky. They cannot easily penetrate the peri-shielding at C1. Increasing temperature often leads to decomposition or polymerization before hydrolysis completes.

The Solution: Anhydrous Nucleophilic Cleavage (TMSOK) We recommend switching to Potassium Trimethylsilanolate (TMSOK) . This reagent functions in non-polar, anhydrous solvents where the silanolate anion is "naked" (unsolvated) and significantly more nucleophilic than hydroxide, yet basic enough to drive the reaction.

Protocol: TMSOK Anhydrous Hydrolysis

Applicable for: Converting the hindered methyl ester to the potassium carboxylate (acid precursor).

| Reagent | Equivalents | Role |

| TMSOK | 1.5 - 2.0 eq | Anhydrous nucleophile source |

| THF or Et₂O | Solvent (0.2 M) | Non-polar aprotic medium |

| Reaction Temp | 23 °C (RT) | Mild conditions prevent side reactions |

Step-by-Step:

-

Dissolve this compound in anhydrous THF (0.2 M).

-

Add solid TMSOK (1.5 eq) in one portion under inert atmosphere (N₂/Ar).

-

Stir at room temperature. A precipitate (the potassium salt) often forms within 2–4 hours.

-

Monitoring: Check TLC. If the reaction stalls, add another 0.5 eq of TMSOK.

-

Workup: Dilute with Et₂O. If the product precipitated, filter it (this is the pure potassium salt). If not, acidify carefully with 1M HCl to pH 3 and extract with EtOAc to obtain the free acid.

Why this works: The TMSOK anion is less sterically demanding and more potent in organic media than hydrated hydroxide, bypassing the kinetic barrier at C1 [1].

Module B: Reduction to Alcohol

User Issue: "I used LAH (Lithium Aluminum Hydride) and lost my Bromine atom (debromination)."

Diagnosis: LAH is a non-selective hydride donor. In naphthalene systems, the C6-Br bond is prone to reduction (hydrogenolysis) or radical cleavage, especially when refluxing to overcome the C1 steric hindrance.

The Solution: Electrophilic Activation or Controlled Hydride Delivery Use DIBAL-H (Diisobutylaluminum hydride) at low temperature. DIBAL-H coordinates to the carbonyl oxygen, reducing the steric bulk requirement for the hydride transfer. Alternatively, use a Luche-type reduction (NaBH₄ + CeCl₃) if DIBAL-H is unavailable.

Protocol: DIBAL-H Controlled Reduction

Goal: Selective reduction of Ester to Alcohol without touching Ar-Br.

Caption: Decision tree for reduction agents. DIBAL-H is the preferred route to preserve the aryl bromide.

Step-by-Step (DIBAL-H):

-

Dissolve substrate in anhydrous Toluene or CH₂Cl₂ (0.1 M). Cool to -78 °C .

-

Add DIBAL-H (2.2 eq, 1.0 M in toluene) dropwise along the side of the flask.

-

Stir at -78 °C for 1 hour.

-

Critical Step: Warm slowly to 0 °C . Do not heat to reflux.

-

Quench: Slowly add Rochelle's salt (Potassium sodium tartrate) solution. Stir vigorously until two clear layers form (this breaks the aluminum emulsion).

-

Extract with CH₂Cl₂.

Module C: Nucleophilic Addition (Grignard/Lithium)

User Issue: "I added MeMgBr, but I recovered starting material. When I heated it, I got a complex mixture."

Diagnosis: Standard Grignard reagents are failing due to the peri-hydrogen blocking the attack trajectory. Heating causes the Grignard to act as a base (enolization, though impossible here) or a reducing agent (hydride transfer), rather than a nucleophile.

The Solution: Organocerium Addition (The "Crowbar" Method) Lanthanide salts (Cerium(III) Chloride) activate the carbonyl oxygen (making it more electrophilic) and coordinate the nucleophile, effectively "shrinking" the transition state.

Protocol: Cerium-Mediated Addition

Goal: Force addition of R-Mg-X to the hindered C1 ester.

-

Preparation of Anhydrous CeCl₃:

-

Heat CeCl₃·7H₂O at 140 °C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should pulverize the solid into a fine white powder. This step is critical; wet CeCl₃ will kill the Grignard.

-

-

Activation:

-

Suspend anhydrous CeCl₃ (1.5 eq) in THF. Stir at RT for 1 hour to form a slurry.

-

Cool to 0 °C .

-

-

Transmetallation:

-

Add the Grignard reagent (R-Mg-X, 1.5 eq) to the CeCl₃ slurry. Stir for 30 mins at 0 °C. This forms the organocerium species.

-

-

Reaction:

-

Add the naphthalene substrate (dissolved in minimal THF) dropwise.

-

Allow to warm to RT. The organocerium reagent is far less basic and more nucleophilic, allowing attack at the crowded C1 position without touching the C6-Br [2].

-

Troubleshooting & FAQs

Q1: Can I use n-Butyllithium (n-BuLi) to attack the ester? A: ABSOLUTELY NOT. The C6-Bromine atom is highly susceptible to Lithium-Halogen exchange.

-

Reaction: n-BuLi + Substrate → Lithium-Halogen Exchange at C6 + Butyl bromide.

-

Result: You will generate a lithiated naphthalene at C6, which will then quench or react uncontrollably, while the C1 ester remains untouched.

Q2: I need to do a Suzuki coupling at C6. Should I do it before or after modifying the C1 ester? A: Modify C1 FIRST.

-

Reasoning: Suzuki coupling often requires basic aqueous conditions (carbonate/hydroxide) and heat. The hindered ester at C1 might partially hydrolyze or, more likely, the steric bulk at C1 will distort the ring and could affect catalyst binding if the C1 substituent becomes even bulkier. Furthermore, reducing the ester to an alcohol (CH₂OH) provides a handle that is compatible with most Pd-coupling conditions (unlike the ester which might be base-sensitive).

Q3: The TMSOK hydrolysis worked, but the product is stuck in the aqueous phase during workup. A: Naphthoic acids can be lipophilic but their salts are soapy.

-

Fix: Acidify the aqueous phase to pH < 2 (ensure full protonation). Use EtOAc/THF (3:1) as the extraction solvent. The THF helps solvate the naphthalene core while the EtOAc separates from water. Saturate the aqueous layer with NaCl (brine) to force the organic product out ("salting out").

References

-

Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834.

-

Establishes TMSOK as the premier reagent for anhydrous hydrolysis of hindered esters.[2]

-

-

Imamoto, T., et al. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. Journal of the American Chemical Society, 106(17), 4839-4853.

- The foundational text for using CeCl3 to overcome steric hindrance in carbonyl additions.

-

Reza, A. I., et al. (2023).[3] A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 28, 5343.[4]

- Provides the mechanistic basis for the "vertical distortion" and peri-strain observed in 1-substituted naphthalenes.

Sources

Removing unreacted starting materials from Methyl 6-bromonaphthalene-1-carboxylate synthesis

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-bromonaphthalene-1-carboxylate. The focus is on the effective removal of unreacted starting materials and common impurities, ensuring the isolation of a high-purity final product.

I. Reaction Overview & Common Impurities

The synthesis of this compound typically proceeds in two key stages:

-

Esterification: Naphthalene-1-carboxylic acid is reacted with methanol in the presence of an acid catalyst to form methyl naphthalene-1-carboxylate.

-

Bromination: The resulting ester is then brominated to yield the final product, this compound.

Unreacted starting materials from either of these stages are the most common impurities. These include:

-

From Esterification:

-

Naphthalene-1-carboxylic acid

-

Methanol (typically removed during workup)

-

-

From Bromination:

The purification strategy will depend on which of these impurities are present, which can often be determined by thin-layer chromatography (TLC) or other analytical methods.[3]

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

II. Troubleshooting & FAQs

This section addresses specific challenges that may be encountered during the purification of this compound.

A. Issues Related to Unreacted Naphthalene-1-carboxylic Acid

Q1: My crude product shows a baseline spot on TLC, and I suspect unreacted naphthalene-1-carboxylic acid. How can I remove it?

A1: The most effective method for removing acidic impurities like carboxylic acids is through an acid-base extraction.[4][5][6] Carboxylic acids are generally insoluble in neutral or acidic aqueous solutions but are readily deprotonated by a weak base to form a water-soluble carboxylate salt.[5][7]

Protocol 1: Acid-Base Extraction

-

Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel.

-

Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume roughly one-third of the organic layer.[8]

-

Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.

-

Allow the layers to separate. The deprotonated sodium salt of the unreacted carboxylic acid will be in the aqueous (bottom) layer.[8]

-

Drain the aqueous layer.

-

Repeat the wash with the sodium bicarbonate solution to ensure complete removal of the acid.

-

Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product, now free of the carboxylic acid impurity.

Q2: Why should I use a weak base like sodium bicarbonate instead of a strong base like sodium hydroxide?

A2: Using a strong base like sodium hydroxide (NaOH) can lead to the hydrolysis of the desired ester product back to the carboxylic acid, reducing your overall yield.[4] Sodium bicarbonate is basic enough to deprotonate the unreacted carboxylic acid without significantly affecting the ester.

B. Issues Related to Unreacted Methyl naphthalene-1-carboxylate

Q3: My TLC shows a spot with a similar R_f value to my product, which I believe is unreacted methyl naphthalene-1-carboxylate. How can I separate these two compounds?

A3: Since both the starting material (methyl naphthalene-1-carboxylate) and the product (this compound) are neutral esters with similar polarities, separation by acid-base extraction is not feasible. In this case, column chromatography or fractional distillation are the preferred methods.[1][9]

Protocol 2: Column Chromatography

This method is ideal for separating compounds with small differences in polarity on a small to medium scale.[1][9]

-

Slurry Pack the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring a level bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the top of the silica gel.

-

Elution: Begin eluting with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5). The less polar methyl naphthalene-1-carboxylate will elute first.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify which contain the desired product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Q4: Can I use recrystallization to separate the product from the unreacted ester?

A4: Recrystallization can be effective if there is a significant difference in the solubility of the two compounds in a particular solvent system. This often requires some empirical testing to find the optimal solvent. Generally, the impurity should be either highly soluble or sparingly soluble in the chosen solvent at room temperature, while the desired product has moderate solubility in the hot solvent and low solubility when cold.

C. General Purification Questions

Q5: My product is a pale yellow oil/solid after the initial workup. How can I decolorize it?

A5: The color is likely due to trace impurities, possibly residual bromine. A wash with a dilute solution of sodium thiosulfate or sodium bisulfite can help remove excess bromine.[9] Alternatively, treating a solution of the crude product with activated carbon can adsorb colored impurities.[9]

Q6: What is the best general approach for obtaining a highly pure sample of this compound?

A6: A multi-step purification strategy is often the most effective for achieving high purity.[9]

Caption: Recommended multi-step purification workflow.

Quantitative Data Summary

| Compound | Molecular Weight ( g/mol ) | Physical State | Polarity |

| Naphthalene-1-carboxylic acid | 172.18 | Solid | High (Acidic) |

| Methyl naphthalene-1-carboxylate | 186.21 | Solid/Liquid | Medium |

| This compound | 265.11 | Solid | Medium-Low |

This data can help in predicting the elution order in column chromatography and in selecting appropriate analytical techniques.

III. References

-

Acid–base extraction. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

-

Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. In Chemistry LibreTexts. Retrieved from [Link]

-

Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]

-

Naphthalene. (1973). Organic Syntheses, Coll. Vol. 5, 993. Retrieved from [Link]

-

Stripping of unreacted glycol ethers and acids from an esterification reaction mixture. (1985). U.S. Patent No. 4,544,453. Retrieved from

-

Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds. (2005). U.S. Patent Application No. 2005/0022666 A1. Retrieved from

-

Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester. (2000). Japanese Patent No. 4028612B2. Retrieved from

-

Method for removing unreacted electrophiles from a reaction mixture. (1997). U.S. Patent No. 5,632,898. Retrieved from

-

What happens if i don't remove water during esterification? (2022, December 20). Reddit. Retrieved from [Link]

-

α-BROMONAPHTHALENE. (1921). Organic Syntheses, 1, 35. Retrieved from [Link]

-

Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. (2015). RSC Advances, 5(104), 85679-85685. Retrieved from [Link]

-

Reaction of methyl 1-bromocyclopentane-1-carboxylate with zinc and 3-aryl-2-cyanoprop-2-enamides. (2012). Russian Chemical Bulletin, 61(10), 1954-1959. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]

- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 5. vernier.com [vernier.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of Methyl 6-bromonaphthalene-1-carboxylate

This document provides a detailed protocol for the safe handling and disposal of methyl 6-bromonaphthalene-1-carboxylate (CAS No. 93353-66-3 / 1261597-76-5). As a brominated aromatic ester, this compound requires specialized disposal procedures to mitigate risks to personnel and the environment. The guidance herein is designed for researchers, chemists, and laboratory managers in drug development and chemical synthesis, emphasizing the scientific rationale behind each procedural step to ensure safety and regulatory compliance.

Pre-Disposal Safety Assessment: Understanding the Hazard Profile

This compound belongs to the family of halogenated aromatic hydrocarbons. The primary hazards associated with this class of compounds stem from their potential toxicity, environmental persistence, and the hazardous byproducts generated during improper handling or decomposition.[1][2] While a specific, comprehensive toxicological profile for this exact compound is not widely published, the hazardous properties can be inferred from its structure and data on similar chemicals like bromonaphthalene.[3][4]

The naphthalene core is a polycyclic aromatic hydrocarbon (PAH), and the presence of a bromine atom significantly influences its reactivity and environmental fate. Halogenated organics are often resistant to natural degradation, leading to concerns about bioaccumulation.[2] Furthermore, combustion of brominated compounds can produce corrosive and toxic hydrogen bromide gas.[4]

| Property | Value / Information | Source |

| Chemical Formula | C₁₂H₉BrO₂ | [5] |

| Molecular Weight | 265.11 g/mol | [5] |

| Appearance | Likely a solid or crystalline substance. | [6] |

| Solubility | Expected to have low water solubility and be soluble in organic solvents. | [3][6] |

| Primary Hazards | May cause eye and skin irritation. Harmful if swallowed.[3][4] Very toxic to aquatic life with long-lasting effects.[3] | [3][4] |

| Incompatible Materials | Strong oxidizing agents. | [3] |

| Decomposition Products | Combustion produces carbon oxides (CO, CO₂) and hydrogen bromide (HBr) gas. | [4] |

Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound for any purpose, including disposal, adherence to strict PPE protocols is mandatory to prevent exposure.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

-

Eye Protection: Use chemical safety goggles and a face shield to protect against splashes.[7]

-

Body Protection: A flame-resistant lab coat should be worn at all times.

-

Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

-

Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible.[3]

Waste Segregation and Collection: A Critical First Step

Proper segregation is the foundation of safe chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions, compromise disposal protocols, and violate regulatory standards. This compound waste must be collected in a dedicated, properly labeled hazardous waste container.

This compound and its associated waste fall under the category of Halogenated Organic Waste . It must not be mixed with non-halogenated organic waste, as the disposal methods differ significantly.[8]

Caption: Waste segregation decision tree for proper containment.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.

-

Control Vapors and Ignition Sources: Turn off any nearby ignition sources.[8] Use the fume hood to ventilate the area if the spill is contained within it.

-

Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Section 2.

-

Contain the Spill:

-

Collect and Dispose: Carefully scoop the contained material using non-sparking tools into a designated hazardous waste container labeled "Halogenated Spill Debris."

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), then wash with soap and water. Collect all cleaning materials as hazardous waste.

-

Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Approved Disposal Methodologies

Disposal of halogenated organic compounds must be carried out by a licensed hazardous waste management facility. The methodologies below are the industry-standard approaches for ensuring complete destruction and safe handling of byproducts.

The most effective and common method for the final disposal of halogenated aromatic compounds is high-temperature incineration.[10][11] This process is conducted in specialized facilities equipped to handle the hazardous flue gases produced.

-

Causality: Temperatures exceeding 900°C (often around 1200 K) are necessary to ensure the complete destruction of the stable naphthalene ring structure and the cleavage of the carbon-bromine bond.[11] This thermal oxidation converts the organic material primarily into carbon dioxide (CO₂) and water (H₂O).

-

Byproduct Management: The bromine atom is converted into hydrogen bromide (HBr), a highly corrosive and toxic acidic gas.[12] To comply with environmental regulations, incinerators are equipped with flue gas treatment systems, known as scrubbers. In a typical wet scrubber, the HBr gas is passed through a caustic solution (e.g., sodium hydroxide, NaOH), which neutralizes the acid to form sodium bromide (NaBr) and water, which can be safely managed.[12]

While incineration is the standard, other technologies exist for the destruction of halogenated hydrocarbons, though they may be less common for general laboratory waste.

-

Molten Salt Oxidation (MSO): This process involves introducing the waste into a bath of molten alkali carbonate salt at high temperatures (around 900-1000°C).[13] The organic components are oxidized to CO₂ and water, while the bromine is captured within the salt matrix as a stable alkali halide (e.g., sodium bromide), preventing its release as HBr gas.[13]

-

Chemical Dehalogenation: Various chemical methods can remove halogen atoms from organic molecules.[14] For example, treatment with Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) can be used to break down halogenated aromatic compounds into less toxic substances.[15][16] However, these methods can be resource-intensive and may require further treatment of the resulting byproducts.[15]

The logical flow for the final disposal of this waste is illustrated below.

Caption: High-level workflow for incineration and byproduct neutralization.

Regulatory Compliance

All waste disposal activities must be conducted in strict accordance with local and national regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17] In the United Kingdom, the Hazardous Waste Regulations 2005 and the Control of Substances Hazardous to Health (COSHH) Regulations 2002 apply.[10] Always consult with your institution's EHS department, as they are responsible for ensuring compliance and managing the final disposal through certified contractors.[18]

References

-

University of Guelph. (2023, September 11). Process for Removal of Halogenated Hydrocarbons. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

-

Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

-

Zeeco. Halogenated Hydrocarbon Thermal Oxidizer. Retrieved from [Link]

-

O'Connor, C., et al. (2025, June 9). Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. MDPI. Retrieved from [Link]

-

ResearchGate. (2025, August 5). The decomposition of halogenated hydrocarbons by MSO. Retrieved from [Link]

-

Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

-

ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

-

Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023, March 15). ECHA identifies certain brominated flame retardants as candidates for restriction. Retrieved from [Link]

-

Providence College Environmental Health and Safety. Bromine in orgo lab SOP. Retrieved from [Link]

-

Matrix Fine Chemicals. METHYL 6-BROMONAPHTHALENE-2-CARBOXYLATE | CAS 33626-98-1. Retrieved from [Link]

-

New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

- 1. uoguelph.portals.in-part.com [uoguelph.portals.in-part.com]

- 2. All news - ECHA [echa.europa.eu]

- 3. fishersci.com [fishersci.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. This compound 95.00% | CAS: 93353-66-3 | AChemBlock [achemblock.com]

- 6. CAS 33626-98-1: 2-Naphthalenecarboxylic acid, 6-bromo-, me… [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nipissingu.ca [nipissingu.ca]

- 9. ehs.providence.edu [ehs.providence.edu]

- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. zeeco.com [zeeco.com]

- 13. researchgate.net [researchgate.net]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 16. mdpi.com [mdpi.com]

- 17. 40 CFR § 721.775 - Brominated aromatic compound (generic name). | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 18. nj.gov [nj.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.